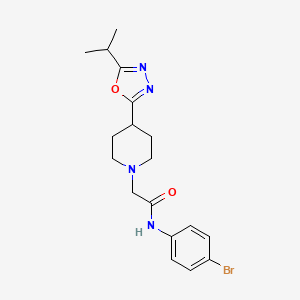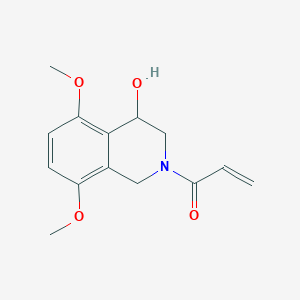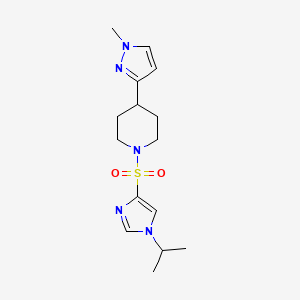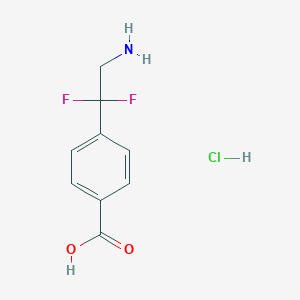![molecular formula C15H12ClN3S2 B2624277 5-{[(4-chlorophenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide CAS No. 81863-74-3](/img/structure/B2624277.png)
5-{[(4-chlorophenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-{[(4-chlorophenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide” is a chemical compound with the molecular formula C15H12ClN3S2 . It is a derivative of 1,2,4-triazole, a class of heterocyclic compounds that have been associated with a wide range of biological activities .
Mécanisme D'action
5-{[(4-chlorophenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide acts as a redox-active compound, meaning that it can be oxidized and reduced. It can be oxidized by hydrogen sulfide, which is then converted to sulfite and hydrosulfide. In addition, this compound can be reduced by thioredoxin reductase, which is then converted to thioredoxin and glutathione reductase.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to have antioxidant activity, which can help protect cells from oxidative stress. In addition, it has been shown to reduce the production of reactive oxygen species, which can lead to cell damage and death. It has also been shown to reduce inflammation and to have an anti-cancer effect.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-{[(4-chlorophenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide in laboratory experiments include its ability to be easily synthesized and its ability to detect hydrogen sulfide, thioredoxin reductase, and glutathione reductase. Its ability to act as an antioxidant and to reduce the production of reactive oxygen species is also an advantage. However, there are some limitations to using this compound in laboratory experiments. It is not very stable, and it can be easily oxidized and reduced. In addition, it is not very soluble in water, making it difficult to use in aqueous solutions.
Orientations Futures
There are a number of potential future directions for 5-{[(4-chlorophenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide. One potential direction is to further study its antioxidant properties and its ability to reduce the production of reactive oxygen species. Another potential direction is to further study its ability to detect hydrogen sulfide, thioredoxin reductase, and glutathione reductase. Additionally, this compound could be used to develop new drugs or therapies for a variety of diseases, such as cancer and inflammation. Finally, this compound could be used to develop new fluorescent probes for the detection of hydrogen sulfide in biological systems.
Méthodes De Synthèse
5-{[(4-chlorophenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide is synthesized through a multi-step reaction starting with 4-chlorophenylsulfanylmethyl-4-phenyl-1,2,4-triazole and hydroxylamine hydrochloride. The reaction is then followed by the addition of sodium hydroxide and sulfuric acid, and then the addition of sodium hydrosulfide. The final product, this compound, is then isolated and purified.
Applications De Recherche Scientifique
5-{[(4-chlorophenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide has been studied for its potential use in scientific and medical research applications. It has been used as a fluorescent probe for the detection of hydrogen sulfide in biological systems. It has also been used to detect the presence of certain tumor markers, such as thioredoxin reductase and glutathione reductase. In addition, this compound has been used as an antioxidant, and it has been shown to reduce the production of reactive oxygen species.
Propriétés
IUPAC Name |
3-[(4-chlorophenyl)sulfanylmethyl]-4-phenyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3S2/c16-11-6-8-13(9-7-11)21-10-14-17-18-15(20)19(14)12-4-2-1-3-5-12/h1-9H,10H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBINDTFLQWWCOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NNC2=S)CSC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-chlorophenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2624197.png)

![[2-[2-(3,4-Dimethoxyphenyl)ethylamino]-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2624199.png)
![2-[6-ethyl-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2624200.png)




![N-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B2624213.png)


